2-Amino-5-fluoro-3-nitrobenzamide
Description
2-Amino-5-fluoro-3-nitrobenzamide is a substituted benzamide derivative characterized by a benzamide backbone with amino (-NH₂) at position 2, fluoro (-F) at position 5, and nitro (-NO₂) at position 2. This compound’s structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and biochemical applications. The nitro group acts as a strong electron-withdrawing moiety, while the fluorine atom enhances lipophilicity and metabolic stability. Its synthesis typically involves nitration and halogenation steps, with reductive amination for amino group introduction .
Properties
Molecular Formula |
C7H6FN3O3 |
|---|---|
Molecular Weight |
199.14 g/mol |
IUPAC Name |
2-amino-5-fluoro-3-nitrobenzamide |
InChI |
InChI=1S/C7H6FN3O3/c8-3-1-4(7(10)12)6(9)5(2-3)11(13)14/h1-2H,9H2,(H2,10,12) |
InChI Key |
SNKSFSLKFURWGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)N)[N+](=O)[O-])F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares substituent positions and functional groups in analogs of 2-amino-5-fluoro-3-nitrobenzamide:
Key Observations :
- Lipophilicity: Fluorine at position 5 improves lipid solubility compared to chlorine in 2-amino-5-chlorobenzamide, which may enhance blood-brain barrier penetration in drug design .
- Acidity: Carboxylic acid-containing analogs (e.g., 4-amino-3-chlorobenzoic acid) exhibit higher acidity (pKa ~2–3) than benzamides, influencing binding interactions in biological systems .
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